molecular formula C9H15NOSi B14565742 2-Methyl-6-[(trimethylsilyl)oxy]pyridine CAS No. 61553-19-3

2-Methyl-6-[(trimethylsilyl)oxy]pyridine

Cat. No.: B14565742
CAS No.: 61553-19-3
M. Wt: 181.31 g/mol
InChI Key: VNGOLTIKBIOGLP-UHFFFAOYSA-N
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Description

2-Methyl-6-[(trimethylsilyl)oxy]pyridine (CAS 61553-19-3) is a pyridine-based building block designed for research and development applications. This compound is of significant interest in organic synthesis, particularly as a protected intermediate for the preparation of more complex molecules. The trimethylsilyloxy group is a well-established protective group for hydroxy functions, and its use on the pyridine ring system makes this reagent a valuable precursor in medicinal chemistry and materials science . Researchers utilize such silyl-protected pyridines to synthesize a variety of bipyridine ethers and other bifunctional ligands that are common motifs in supramolecular chemistry . These structural frameworks are frequently explored for creating macrocyclic compounds, molecular tweezers, and non-cyclic coordinating ligands due to their defined metal-binding properties and ability to form specific host-guest complexes . As a specialized chemical, this compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material in accordance with best laboratory practices.

Properties

CAS No.

61553-19-3

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

trimethyl-(6-methylpyridin-2-yl)oxysilane

InChI

InChI=1S/C9H15NOSi/c1-8-6-5-7-9(10-8)11-12(2,3)4/h5-7H,1-4H3

InChI Key

VNGOLTIKBIOGLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation via Lithiation of Halogenated Pyridines

A primary method for introducing trimethylsilyl groups to pyridine derivatives involves lithiation followed by quenching with chlorotrimethylsilane (TMSCl). In a representative procedure, 2-bromo-6-methylpyridine undergoes deprotonation at -78°C using n-butyllithium in a hexane/diethyl ether mixture under inert conditions. The resulting aryl lithium intermediate reacts with TMSCl to yield 2-methyl-6-(trimethylsilyl)pyridine with a 24% yield. While this route efficiently installs the silyl group, the absence of an oxygen bridge in the product suggests modifications would be required to access the silyloxy variant.

Mechanistic Insights :

  • Deprotonation : The methyl group at position 2 directs lithiation to position 6 via resonance stabilization of the intermediate.
  • Electrophilic Quenching : TMSCl reacts with the lithiated species, forming a carbon-silicon bond. For silyloxy derivatives, this step would necessitate a pre-existing hydroxyl group at position 6, followed by protection with TMSCl.

Friedel-Crafts Acylation and Functional Group Interconversion

An alternative strategy, adapted from the synthesis of 2-methyl-6-(chloromethyl)pyridine hydrochloride , involves sequential Friedel-Crafts acylation, reduction, and functionalization. While this route targets chloromethyl derivatives, its principles can be extrapolated to silyloxy analogs:

  • Friedel-Crafts Acylation :

    • 2-Methylpyridine reacts with acetyl chloride in the presence of AlCl₃, yielding 2-methyl-6-acetylpyridine .
    • Conditions: 50–100°C, 5–10 hours, molar ratio 1:1–2 (2-picoline:acylating agent).
  • Reduction to Hydroxymethyl Intermediate :

    • Sodium borohydride reduces the acetyl group to 2-methyl-6-hydroxymethylpyridine at 50–90°C.
    • Yield: 78–83% after chlorination.
  • Silylation of Hydroxymethyl Group :

    • To access the silyloxy derivative, the hydroxymethyl intermediate could undergo oxidation to a hydroxyl group (e.g., via MnO₂), followed by silylation with TMSCl in the presence of a base (e.g., triethylamine).

Challenges :

  • Oxidation of hydroxymethyl to hydroxyl requires careful control to avoid over-oxidation to carboxylic acids.
  • Silylation efficiency depends on the hydroxyl group’s accessibility and steric hindrance from the methyl group.

Directed Ortho-Metalation Strategies

Directed metalation using a coordinating directing group offers regioselective functionalization. For example, 2-methylpyridine-N-oxide could direct lithiation to position 6, followed by quenching with a trimethylsilyl electrophile. Subsequent deprotection of the N-oxide would yield the hydroxyl group, enabling silylation.

Hypothetical Pathway :

  • N-Oxide Formation : Treat 2-methylpyridine with m-CPBA to form the N-oxide.
  • Lithiation and Silylation : Use LDA at -78°C to deprotonate position 6, then quench with TMSCl.
  • Deprotection : Reduce the N-oxide with PCl₃ to regenerate the pyridine ring.
  • Hydroxylation and Protection : Introduce a hydroxyl group via oxidation or hydrolysis, followed by TMSCl protection.

Advantages :

  • High regioselectivity ensured by the N-oxide directing group.
  • Compatibility with silylating agents.

Nucleophilic Aromatic Substitution (NAS)

NAS provides a route to introduce oxygen nucleophiles at electron-deficient positions. For 2-methyl-6-[(trimethylsilyl)oxy]pyridine , this would require a leaving group (e.g., nitro or halogen) at position 6.

Proposed Steps :

  • Nitration : Nitrate 2-methylpyridine to introduce a nitro group at position 6.
  • Reduction to Amine : Catalytic hydrogenation converts the nitro group to an amine.
  • Diazotization and Hydroxylation : Treat the amine with NaNO₂/HCl to form a diazonium salt, followed by hydrolysis to a hydroxyl group.
  • Silylation : Protect the hydroxyl group with TMSCl.

Limitations :

  • Nitration of pyridines often requires harsh conditions (e.g., fuming HNO₃/H₂SO₄), risking side reactions.
  • Diazonium intermediates are thermally unstable, complicating scale-up.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Challenges
Direct Silylation Lithiation, TMSCl quenching 24 Moderate Requires cryogenic conditions
Friedel-Crafts Route Acylation, reduction, silylation 78–83 High Multi-step, oxidation sensitivity
Directed Metalation N-oxide formation, lithiation N/A Low Complex deprotection steps
NAS Nitration, diazotization, silylation N/A Moderate Harsh nitration conditions

Industrial Considerations :

  • The Friedel-Crafts route, despite its length, offers scalability due to well-established acylation and reduction protocols.
  • Direct silylation’s low yield necessitates optimization (e.g., alternative bases or solvents).

Emerging Catalytic Approaches

Recent advances in main-group catalysis, such as bismuth-mediated redox cycles, hint at novel silylation strategies. For instance, Bi(III) catalysts could facilitate silicon-oxygen bond formation via oxidative coupling, though this remains speculative for pyridine systems.

Potential Mechanism :

  • A Bi(III) catalyst activates TMSCl, enabling electrophilic silylation of a hydroxyl group.
  • Reductive elimination regenerates the catalyst, closing the catalytic cycle.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(trimethylsilyl)oxy]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the initial synthesis of the compound.

    Bases: Such as triethylamine, used to facilitate the formation of the trimethylsilyl ether.

    Oxidizing and Reducing Agents: Depending on the desired reaction, various oxidizing and reducing agents can be employed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield different pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-Methyl-6-[(trimethylsilyl)oxy]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(trimethylsilyl)oxy]pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can be easily removed or replaced, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Silyl-Containing Pyridines

4-Chloro-2-(trimethylsilyl)pyridine (C₈H₁₂ClNSi, MW 185.72):

  • Substituents: Chloro and trimethylsilyl groups.
  • Applications: Intermediate in synthesizing complex organic molecules. Moderate toxicity necessitates careful handling .
  • Key Difference : The chloro group introduces electrophilicity, making it more reactive in substitution reactions compared to the TMSO group in the target compound.

2,3-Dimethoxy-6-(trimethylsilyl)pyridine (C₁₀H₁₇NO₂Si, MW 227.33): Substituents: Dimethoxy and trimethylsilyl groups. Applications: Not explicitly stated, but methoxy groups likely enhance solubility while the silyl group stabilizes intermediates in cross-coupling reactions .

Pharmacologically Active Pyridines

MPEP (2-Methyl-6-(phenylethynyl)-pyridine) (C₁₄H₁₁N, MW 193.25):

  • Substituents: Methyl and phenylethynyl groups.
  • Applications: Potent metabotropic glutamate receptor 5 (mGluR5) antagonist with neuroprotective effects against NMDA-induced excitotoxicity. Acts via NMDA receptor inhibition at higher concentrations .
  • Key Difference : The phenylethynyl group enhances π-π interactions with receptor binding sites, whereas the TMSO group in the target compound may alter steric or electronic properties.

SIB-1893 ((E)-2-Methyl-6-(2-phenylethenyl)-pyridine) (C₁₄H₁₃N, MW 195.26): Substituents: Methyl and phenylethenyl groups. Applications: Selective mGluR5 antagonist with in vivo efficacy in traumatic brain injury models. Demonstrates noncompetitive inhibition (IC₅₀ = 0.29 μM at mGluR5) .

Hydroxy- and Methoxy-Substituted Pyridines

3-Hydroxy-6-methylpyridine (C₆H₇NO, MW 109.13): Substituents: Hydroxy and methyl groups. Applications: Potential use in coordination chemistry or as a ligand precursor. The hydroxy group enables hydrogen bonding, contrasting with the hydrolytically stable TMSO group .

3-Methoxy-6-methylpyridin-2-amine (C₇H₁₀N₂O, MW 138.17):

  • Substituents: Methoxy, methyl, and amine groups.
  • Applications: Intermediate in drug synthesis; the amine group enables nucleophilic reactivity absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound logP* Solubility (Polarity) Metabolic Stability
2-Methyl-6-[(trimethylsilyl)oxy]pyridine ~2.5 Low (lipophilic) High (silyl group resists oxidation)
MPEP ~3.1 Moderate Moderate (ethynyl group prone to metabolism)
4-Chloro-2-(trimethylsilyl)pyridine ~2.8 Low Moderate (chloro group may undergo dehalogenation)
3-Hydroxy-6-methylpyridine ~0.9 High Low (hydroxy group susceptible to conjugation)

*Estimated using fragment-based methods.

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